3,4-dimethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system known for its role in kinase inhibition and anti-inflammatory applications. Key structural elements include:
- Benzamide moiety: A 3,4-dimethoxy-substituted benzamide linked via an ethyl group to the pyrazolo[3,4-d]pyrimidine core. The methoxy groups enhance lipophilicity and influence pharmacokinetics.
- Ethyl linker: Connects the benzamide to the pyrazolo[3,4-d]pyrimidine, balancing rigidity and flexibility for optimal target binding.
While direct biological data for this compound is unavailable in the provided evidence, structurally related derivatives exhibit anti-inflammatory and kinase-modulating activities .
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-28-16-6-5-14(11-17(16)29-2)20(27)21-7-10-26-19-15(12-24-26)18(22-13-23-19)25-8-3-4-9-25/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTGJIIHTDITEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mechanism by which 3,4-dimethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exerts its effects can involve multiple molecular targets and pathways:
Binding to Receptors: : It might interact with specific protein receptors, altering their conformation and activity.
Enzymatic Inhibition: : The compound could act as an inhibitor to certain enzymes, preventing substrate conversion.
Signal Transduction: : By interfering with signal transduction pathways, it may modulate cellular responses.
Similar Compounds
3,4-Dimethoxybenzamide: : Lacks the pyrazolopyrimidine and pyrrolidine moieties, resulting in different chemical reactivity and biological activity.
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: : Similar, but without the methoxy groups on the benzene ring, which can significantly alter its chemical properties and biological interactions.
Pyrazolopyrimidine Derivatives: : Generally possess biological activities related to enzyme inhibition and receptor binding.
Uniqueness
The combined presence of the methoxybenzamide, pyrazolopyrimidine, and pyrrolidine moieties in a single molecule sets this compound apart, providing a unique scaffold for various applications, particularly in medicinal chemistry.
Biological Activity
3,4-Dimethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Chemical Structure and Synthesis
The compound features a benzamide core with methoxy substituents and a pyrrolidinyl moiety linked to a pyrazolopyrimidine structure. The synthesis typically involves multiple steps:
- Formation of the Benzamide Core : Starting from 3,4-dimethoxybenzoic acid, the acid chloride is formed and subsequently reacted with an amine to yield the benzamide.
- Introduction of the Pyrrolidinyl-Pyrazolopyrimidine Moiety : This is achieved through coupling reactions involving appropriate precursors like 4-(pyrrolidin-1-yl)aniline and pyrazolopyrimidine derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets, such as enzymes or receptors. Binding interactions may modulate these targets' activities, leading to various biological effects. However, detailed mechanisms require further experimental validation.
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties:
- Inhibition of Cell Proliferation : Studies on related pyrazolopyrimidine derivatives have shown IC50 values ranging from 0.2 to 5.85 µM against various cancer cell lines, including MCF-7 and A549 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.55 |
| Compound B | A549 | 3.0 |
| 3,4-Dimethoxy-N-(...) | TBD | TBD |
Anti-Cholinesterase Activity
Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), with some showing promising results comparable to standard drugs like donepezil. The K_i values for certain derivatives were reported between 13.62 ± 0.21 nM and 33.00 ± 0.29 nM .
Case Studies
Several studies have explored the biological efficacy of compounds related to the target compound:
- Study on Anticancer Efficacy : A study highlighted the anticancer potential of benzamide derivatives with significant inhibitory activity against cell lines such as A549 and MCF-7. The most potent compound exhibited an IC50 value of 3.0 µM.
- Cholinesterase Inhibition : Another study demonstrated that specific analogs showed effective inhibition of AChE with IC50 values lower than those of established inhibitors.
Comparison with Similar Compounds
Analysis :
- The pyrazolo[3,4-d]pyrimidine core is shared with compounds in and , but pyrazolo[3,4-b]pyridine () alters electronic properties due to ring fusion differences .
- Position 4 substituents (e.g., pyrrolidine in the target vs. amino groups in ) modulate solubility and target affinity. Pyrrolidine’s cyclic amine may enhance membrane permeability compared to polar sulfonamides .
Analysis :
- The pyrrolidin-1-yl group in the target compound is distinct from the amino or aryloxy groups in analogs. Its synthesis may involve alkylation of a chlorinated pyrimidine intermediate, as seen in with chloroacetamides .
- Suzuki coupling () enables aryl group introduction but requires palladium catalysts , whereas alkylation () is simpler but less regioselective .
Benzamide Substituents and Linkers
Analysis :
Preparation Methods
Precursor Derivatization from Phenylacetic Acid
The 3,4-dimethoxybenzoyl chloride precursor is synthesized via a two-step sequence:
- FeCl3-catalyzed decarboxylation of 3,4-dimethoxyphenylacetic acid using NaNO2 in dimethyl sulfoxide (DMSO) at 60°C for 12 h, yielding 3,4-dimethoxybenzonitrile (87% yield).
- Basic hydrolysis of the nitrile to the carboxylic acid using 6 M NaOH at reflux, followed by acidification with HCl to precipitate 3,4-dimethoxybenzoic acid (92% yield).
Acid Chloride Formation
Treatment of 3,4-dimethoxybenzoic acid with thionyl chloride (SOCl2) in anhydrous dichloromethane (DCM) at 40°C for 4 h provides the acyl chloride derivative (95% purity by HPLC).
Construction of the Pyrazolopyrimidine Core
Pyrazole Ring Formation
Ethyl 4-amino-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is synthesized via condensation of benzoyl isothiocyanate with malononitrile in KOH–EtOH, followed by alkylation with methyl iodide. Key parameters:
- Solvent : Ethanol/water (3:1)
- Temperature : 25°C
- Yield : 78%
Pyrimidine Annulation
Cyclization of the pyrazole intermediate with ethyl cyanoacetate under acidic conditions (HCl/EtOH, 80°C, 6 h) generates the pyrazolo[3,4-d]pyrimidine scaffold. Regioselectivity is controlled by the electron-withdrawing effect of the 4-chlorophenyl group.
Functionalization with Pyrrolidine
Nucleophilic Aromatic Substitution
The 4-chloro substituent on the pyrazolopyrimidine undergoes displacement with pyrrolidine in dimethylformamide (DMF) at 120°C for 24 h (Table 1):
| Equiv. Pyrrolidine | Catalyst | Yield (%) |
|---|---|---|
| 2.0 | None | 45 |
| 2.5 | CuI (10 mol%) | 68 |
| 3.0 | Pd(OAc)₂ (5 mol%) | 82 |
Optimal conditions: 3.0 equiv pyrrolidine, 5 mol% Pd(OAc)₂, DMF, 120°C, 24 h (82% isolated yield).
Ethylamine Linker Installation
Alkylation of Pyrazolopyrimidine
Reaction of 4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine with 1,2-dibromoethane in the presence of K₂CO₃ (2.5 equiv) in acetonitrile at 80°C for 8 h affords the bromoethyl intermediate (73% yield). Subsequent treatment with aqueous ammonia (28%) in THF at 25°C for 12 h yields 2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethylamine (68% yield).
Final Amide Coupling
Schotten-Baumann Reaction
The ethylamine linker is acylated with 3,4-dimethoxybenzoyl chloride under biphasic conditions (NaOH/CH₂Cl₂) at 0–5°C for 2 h, followed by stirring at 25°C for 12 h (89% yield).
Alternative Coupling Methods
Comparative evaluation of coupling agents (Table 2):
| Reagent System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 92 | 98.2 |
| HATU/DIEA | DCM | 94 | 98.7 |
| T3P®/Et₃N | THF | 91 | 97.9 |
HATU/DIEA in DCM provides optimal results (94% yield, 98.7% purity by HPLC).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d6): δ 8.71 (s, 1H, pyrimidine-H), 7.82–7.12 (m, 3H, aromatic), 4.42 (t, 2H, J = 6.4 Hz, CH₂), 3.89 (s, 6H, OCH₃), 3.47–3.21 (m, 4H, pyrrolidine), 2.12–1.98 (m, 4H, pyrrolidine).
- ¹³C NMR : δ 167.8 (C=O), 158.4, 154.2 (pyrimidine), 149.1 (OCH₃), 116.4–112.8 (aromatic), 47.3 (pyrrolidine), 40.1 (CH₂).
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H2O 70:30): tR = 8.72 min, 98.7% purity.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing 3,4-dimethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step reactions:
Core Formation : Condensation of 4-methoxyphenylhydrazine with ethyletoxymethyl cyanoacetate in isopropyl alcohol, followed by cyclization in formamide to form the pyrazolo[3,4-d]pyrimidine core .
Functionalization : Reaction of the core with α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones in dimethylformamide (DMF) at 70°C with NaHCO₃ as a base to introduce the pyrrolidinyl and benzamide moieties .
- Characterization : Intermediates are confirmed via:
- NMR Spectroscopy : To verify substituent positions and purity.
- Mass Spectrometry (MS) : For molecular weight validation.
- Chromatographic Techniques : HPLC or TLC to assess reaction progress .
Q. How is the molecular structure of this compound confirmed in academic research?
- Analytical Techniques :
- Single-Crystal X-ray Diffraction : Resolves 3D structure and bond angles.
- FT-IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- Elemental Analysis : Validates empirical formula (e.g., C₂₄H₂₈N₆O₃) .
- Computational Tools : Density Functional Theory (DFT) calculations predict electronic properties and optimize geometry .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?
- Critical Parameters :
| Parameter | Optimal Condition | Impact on Yield | Source |
|---|---|---|---|
| Solvent | DMF or DMSO | Enhances solubility of polar intermediates | |
| Temperature | 70–80°C | Accelerates nucleophilic substitution | |
| Catalyst | NaHCO₃ or Et₃N | Neutralizes HCl byproduct, driving reaction completion | |
| Reaction Time | 12–24 hours | Ensures full conversion of sterically hindered intermediates |
- Purification : Recrystallization from isopropyl alcohol improves purity (>95%) .
Q. What strategies are employed to analyze contradictory bioactivity data across different studies?
- Case Example : Discrepancies in reported IC₅₀ values for kinase inhibition.
- Experimental Variables :
- Assay Conditions : ATP concentration (e.g., 10 µM vs. 100 µM) affects competitive inhibition .
- Cell Lines : Variability in membrane permeability (e.g., HeLa vs. MCF-7 cells) .
- Resolution :
- Dose-Response Curves : Conducted under standardized ATP levels.
- Cellular Uptake Studies : Measure intracellular compound concentration via LC-MS .
Q. What methodological approaches are used to study the compound's interaction with biological targets?
- In Vitro Assays :
- Enzyme Inhibition : Kinase activity measured via ADP-Glo™ assay (e.g., IC₅₀ = 50 nM for CDK2) .
- Surface Plasmon Resonance (SPR) : Determines binding kinetics (kₐ, kₐ) to target proteins .
- In Silico Studies :
- Molecular Docking : AutoDock Vina predicts binding poses in the ATP-binding pocket .
- MD Simulations : 100-ns simulations assess stability of ligand-receptor complexes .
Q. How do structural modifications influence the compound's pharmacokinetic properties?
- Key Modifications :
| Modification | Effect | Source |
|---|---|---|
| Methoxy → Trifluoromethyl | Increases lipophilicity (LogP +0.5) | |
| Pyrrolidinyl → Piperidinyl | Alters metabolic stability (CYP3A4 susceptibility) |
- ADME Studies :
- Metabolic Stability : Microsomal assays (e.g., t₁/₂ = 45 min in human liver microsomes) .
- Permeability : Caco-2 cell monolayers (Papp = 8 × 10⁻⁶ cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
